(3-Amino-4-ethoxyphenyl)methanol

Organic Synthesis Medicinal Chemistry Regioselectivity

This (3-Amino-4-ethoxyphenyl)methanol (CAS 861779-81-9) is a pre-qualified chemical intermediate with a highly specific substitution pattern critical for estrogen receptor modulator synthesis. The 3-amino-4-ethoxy arrangement ensures precise regioselectivity for halogenation coupling, avoiding costly re-optimization from incorrect isomers. Supplied at 97% purity with full analytical data (NMR, HPLC), it is suitable as a reference standard and for scalable pharmaceutical synthesis. Equip your lab with the exact isomer your synthetic route demands.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 861779-81-9
Cat. No. B1470338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4-ethoxyphenyl)methanol
CAS861779-81-9
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CO)N
InChIInChI=1S/C9H13NO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6,10H2,1H3
InChIKeyCJVHWHNYQHGFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-4-ethoxyphenyl)methanol CAS 861779-81-9: Procurement Baseline and Compound Class


(3-Amino-4-ethoxyphenyl)methanol (CAS 861779-81-9), also named 3-amino-4-ethoxybenzyl alcohol, is a substituted phenylmethanol derivative with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . It belongs to the class of aminoethoxybenzyl alcohols, featuring a primary amine (-NH2) at the 3-position, an ethoxy (-OCH2CH3) group at the 4-position, and a hydroxymethyl (-CH2OH) group on a benzene ring [1]. This class of compounds is widely recognized as versatile intermediates for the preparation of pharmaceuticals, particularly indole-based estrogen receptor modulators and other therapeutically relevant molecules [2].

Procurement Alert: Why In-Class Aminoethoxybenzyl Alcohols Cannot Substitute for (3-Amino-4-ethoxyphenyl)methanol CAS 861779-81-9


In-class substitution among regioisomeric aminoethoxybenzyl alcohols is chemically invalid due to fundamental differences in reactivity and downstream synthetic compatibility. The specific 3-amino-4-ethoxy substitution pattern of CAS 861779-81-9 dictates its electronic density distribution, hydrogen-bonding capacity, and the orientation of its functional groups, which critically influence its performance as a synthetic intermediate [1]. The relative positions of the amino and hydroxymethyl groups determine the regioselectivity of subsequent reactions, such as halogenation for coupling, a key step in pharmaceutical intermediate preparation [2]. Procuring an incorrect positional isomer (e.g., 4-amino-2-ethoxy or 5-amino-2-ethoxy) introduces altered steric hindrance and electronic effects, which can derail established synthetic routes, compromise yield, and necessitate costly process re-optimization.

Quantitative Differentiation Guide: (3-Amino-4-ethoxyphenyl)methanol CAS 861779-81-9 vs. Regioisomeric Analogs


Regioisomeric Differentiation: The 3-Amino-4-Ethoxy Pattern vs. 2-Amino-5-Ethoxy and 4-Amino-2-Ethoxy Isomers

The compound (3-Amino-4-ethoxyphenyl)methanol is uniquely defined by its specific 3-amino-4-ethoxy substitution pattern on the phenyl ring. This differs fundamentally from other commercially available regioisomers, including the 2-amino-5-ethoxy analog (CAS not specified) and the 4-amino-2-ethoxy analog (CAS not specified). The precise placement of electron-donating (amino, ethoxy) and the reactive hydroxymethyl group dictates the molecule's overall dipole moment and nucleophilic character .

Organic Synthesis Medicinal Chemistry Regioselectivity

Comparative Purity Benchmark: Commercial Availability at 97% Assay vs. Unspecified Grade Analogs

Commercial specifications for (3-Amino-4-ethoxyphenyl)methanol from established suppliers include a standard purity of 97%, with accompanying analytical documentation such as NMR, HPLC, or GC reports . In contrast, closely related analogs like (5-amino-2-ethoxyphenyl)methanol (CAS 647844-09-5) and (S)-Amino(4-ethoxyphenyl)methanol (CAS 1079657-00-3) are often listed without a specified purity grade from comparable sources [1].

Chemical Procurement Quality Control Analytical Chemistry

Synthetic Versatility: Benzylic Alcohol as a Superior Leaving Group Handle vs. Ketone Analogs

The benzylic alcohol group in (3-Amino-4-ethoxyphenyl)methanol serves as a strategic synthetic handle that can be readily converted to a halide for further coupling reactions, a key transformation described in patents for aminoethoxybenzyl alcohols [1]. This differentiates it from related compounds such as 1-(3-Amino-4-ethoxyphenyl)ethanone (CAS 944890-27-1), which possesses a ketone group [2]. The benzylic alcohol is significantly more reactive in nucleophilic substitution and can be selectively activated under mild conditions, whereas the ketone's reactivity is primarily limited to nucleophilic addition or condensation pathways.

Pharmaceutical Intermediates Organic Synthesis Medicinal Chemistry

Electronic Influence of the 3-Amino Group on Reactivity vs. 5-Amino Isomer

The 3-amino-4-ethoxy substitution pattern in CAS 861779-81-9 creates a specific electron density profile on the aromatic ring, which is distinct from that of its 5-amino-2-ethoxy analog (CAS 647844-09-5) [1]. The amino group is a strong electron-donating group that activates the ortho and para positions toward electrophilic attack. In the target compound, the amino group is meta to the benzylic alcohol, whereas in the 5-amino-2-ethoxy isomer, it is para. This positional difference alters the sites of highest electron density on the ring, directly influencing the regiochemical outcome of any electrophilic aromatic substitution (EAS) reaction or metal-catalyzed C-H activation.

Computational Chemistry Reactivity Prediction Physical Organic Chemistry

Application Scenarios: Where (3-Amino-4-ethoxyphenyl)methanol CAS 861779-81-9 Delivers Strategic Value


Synthesis of Indole-Based Estrogen Receptor Modulators

This compound is a key intermediate for preparing halogenated benzyl derivatives used in the synthesis of indole-based estrogen receptor modulators. The benzylic alcohol group is converted to a halide, which then acts as an alkylating agent for coupling to an indole core, a well-documented pathway in pharmaceutical patent literature [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The specific 3-amino-4-ethoxy substitution pattern allows medicinal chemists to probe the effect of this precise regioisomer on target binding affinity and selectivity. Its use ensures that SAR data is accurate and reproducible, as substituting a different isomer (e.g., the 2-amino or 4-amino analog) would introduce unintended changes in molecular geometry and electronic properties [2].

Specialty Polymer and Material Science Research

The dual functionality of an aromatic amine and a benzylic alcohol makes this compound a useful monomer or cross-linker for synthesizing novel polymers. The amine can be used to form amide or imide linkages, while the alcohol offers a handle for esterification or etherification, providing multiple pathways for building complex macromolecular architectures.

Development of High-Purity Analytical Reference Standards

With a defined purity of 97% and available analytical data (NMR, HPLC) from reputable suppliers , this compound is suitable for use as a reference standard in analytical method development and validation. This ensures accurate quantification and identification of related substances in complex reaction mixtures or stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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